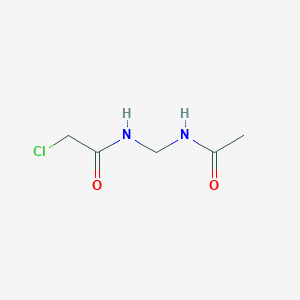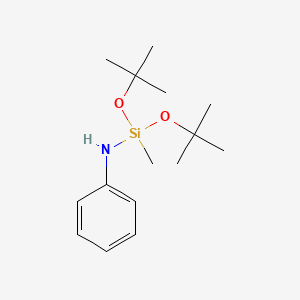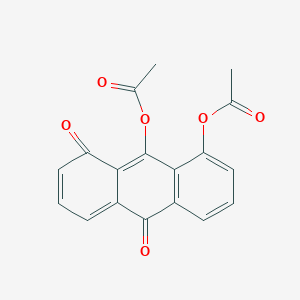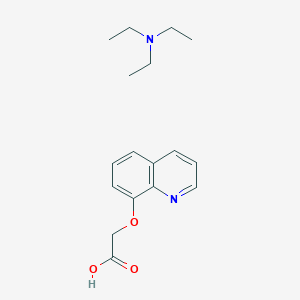
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a substituted phenyl ring containing chloro, fluoro, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxyaniline, undergoes a series of reactions to introduce the desired substituents.
Coupling with pyrrolidine: The substituted phenyl ring is then coupled with pyrrolidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving its molecular targets.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but lacks the chloro and fluoro substituents.
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Contains similar substituents but has a boronic acid group instead of a carboxamide group.
Uniqueness
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
89915-63-9 |
|---|---|
Fórmula molecular |
C12H14ClFN2O2 |
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c1-18-11-7-10(9(14)6-8(11)13)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17) |
Clave InChI |
JZKYNGBXSVNZAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)NC(=O)N2CCCC2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


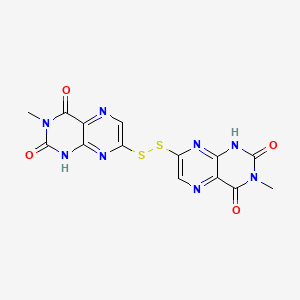
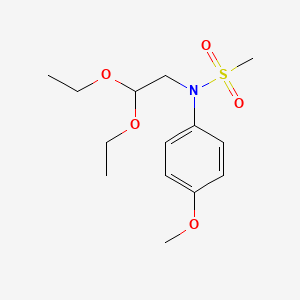
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
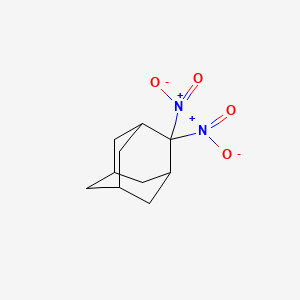
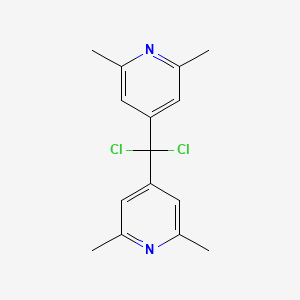

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
